- Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3Tetrahedron, 2013, 69(6), 1712-1716,
Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)

94-34-8 structure
Nom du produit:N-(2-Cyanoethyl)-N-methylaniline
Numéro CAS:94-34-8
Le MF:C10H12N2
Mégawatts:160.215682029724
MDL:MFCD00019856
CID:34744
PubChem ID:87565930
N-(2-Cyanoethyl)-N-methylaniline Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(Methyl(phenyl)amino)propanenitrile
- 3-(N-Methylanilino)propionitrile
- 3-(Methylphenylamino)propionitrile
- N-Cyanoethyl-N-methylaniline
- N-(2-Cyanoethyl)-N-methylaniline
- N-Methyl-N-(2-cyanoethyl)aniline
- 3-(N-Methyl-N-phenylamino)propionitrile
- 3-(N-methylanilino)propiononitrile
- Propanenitrile, 3-(methylphenylamino)-
- 3-[methyl(phenyl)amino]propanenitrile
- IXXLKTZOCSRXEM-UHFFFAOYSA-N
- N-.beta.-Cyanoethyl-N-methylaniline
- Propionitrile, 3-(N-methylanilino)-
- .beta.-(N-Methylanilino)propionitrile
- n-Methyl-n-cyanoethyl aniline
- beta-(
- 3-(Methylphenylamino)propanenitrile (ACI)
- Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)
- N-β-Cyanoethyl-N-methylaniline
- NSC 73689
- NSC 91616
- β-(N-Methylanilino)propionitrile
- 3-(Methylanilino)propanenitrile #
- AKOS000194121
- CS-0151255
- NSC-91616
- Beta-(N-methylanilio)propionitrile
- W-100198
- NS00040391
- 94-34-8
- N-cyanoethyl methylaniline
- NCIOpen2_000346
- beta-(N-Methylanilino)propionitrile
- MFCD00019856
- NSC91616
- AI3-28714
- 3-(N-methylanilino)propanenitrile
- SCHEMBL149631
- DS-6285
- n,n-cyanoethyl-methylaniline
- H10690
- EINECS 202-325-5
- DTXSID6059102
- DB-057495
- .beta.-N-Methylanilinopropionitrile
- N-beta-Cyanoethyl-N-methylaniline
- n-methyl-n-cyanoethylaniline
-
- MDL: MFCD00019856
- Piscine à noyau: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3
- La clé Inchi: IXXLKTZOCSRXEM-UHFFFAOYSA-N
- Sourire: N#CCCN(C)C1C=CC=CC=1
- BRN: 2803416
Propriétés calculées
- Qualité précise: 160.10000
- Masse isotopique unique: 160.1
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 162
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 1.7
- Charge de surface: 0
- Surface topologique des pôles: 27
Propriétés expérimentales
- Couleur / forme: Huile brune
- Dense: 1.035
- Point d'ébullition: 186°C/23mmHg(lit.)
- Point d'éclair: 125-127°C/4mm
- Indice de réfraction: 1.56
- Le PSA: 27.03000
- Le LogP: 2.03648
- Solubilité: Pas encore déterminé
- FEMA: 2420
N-(2-Cyanoethyl)-N-methylaniline Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H302+H312+H332-H315-H319
- Déclaration d'avertissement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Wgk Allemagne:3
- Code de catégorie de danger: R20/21/22;R36/37/38
- Instructions de sécurité: S26-S36
-
Identification des marchandises dangereuses:
- Terminologie du risque:R20/21/22; R36/37/38
- Groupe d'emballage:III
- TSCA:Yes
- Catégorie d'emballage:III
N-(2-Cyanoethyl)-N-methylaniline Données douanières
- Code HS:2926909090
- Données douanières:
Code douanier chinois:
2926909090Résumé:
2926909090 autres composés à base de nitrile. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
HS: 2926909090 autres composés fonctionnels nitriles TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
N-(2-Cyanoethyl)-N-methylaniline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB140381-500 g |
N-(2-Cyanoethyl)-N-methylaniline, 97%; . |
94-34-8 | 97% | 500g |
€102.70 | 2023-05-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99710-100g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 97% | 100g |
¥60.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221895-1kg |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 97% | 1kg |
¥376.00 | 2024-04-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-100g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 100g |
¥54.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN220-5g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 97% | 5g |
50CNY | 2021-05-08 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-2.5kg |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 2.5kg |
¥720.90 | 2023-09-01 | |
Aaron | AR003SY8-100g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 99% | 100g |
$8.00 | 2024-07-18 | |
Aaron | AR003SY8-500g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 99% | 500g |
$27.00 | 2024-07-18 | |
A2B Chem LLC | AB76388-5g |
N-(2-Cyanoethyl)-n-methylaniline |
94-34-8 | 97% | 5g |
$4.00 | 2024-07-18 | |
A2B Chem LLC | AB76388-25g |
N-(2-Cyanoethyl)-n-methylaniline |
94-34-8 | 98%(GC) | 25g |
$17.00 | 2024-04-19 |
N-(2-Cyanoethyl)-N-methylaniline Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Catalysts: Aluminum chloride (polystyrene-supported) ; 3 h, 70 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ; 12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
Référence
- Iridium-catalyzed reductive amination of carboxylic acidsJournal of Catalysis, 2023, 418, 283-289,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl , 2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ; 15 h, 1 bar, 100 °C
Référence
- Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2ChemSusChem, 2019, 12(13), 3054-3059,
Synthetic Routes 4
Conditions de réaction
1.1 Catalysts: Yttrium nitrate ; 24 h, rt
Référence
- Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditionsCatalysis Communications, 2008, 9(6), 1189-1195,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ; 8 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt
Référence
- Boron-catalyzed N-alkylation of amines using carboxylic acidsAngewandte Chemie, 2015, 54(31), 9042-9046,
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Silver triflate , Nickel bromide Solvents: Toluene ; 24 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using ArylaminesAsian Journal of Organic Chemistry, 2022, 11(11),,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone , Cupric chloride Solvents: Water ; 6 h, reflux
Référence
- A method for preparing N-alkyl-N-cyanoethylarylamine, China, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Catalysts: Copper Solvents: Ethanol ; 4 h, rt
Référence
- Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperaturePolyhedron, 2021, 206,,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ; 72 h, 1 atm, 80 °C
Référence
- Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal CarbonatesACS Catalysis, 2016, 6(11), 7876-7881,
Synthetic Routes 10
Conditions de réaction
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 17 h, 14 kbar, rt
Référence
- Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High PressureJournal of Organic Chemistry, 2015, 80(20), 10375-10379,
Synthetic Routes 11
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 1 atm, 80 °C
Référence
- Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysisScience Bulletin, 2019, 64(11), 723-729,
Synthetic Routes 13
Conditions de réaction
Référence
- Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile., European Patent Organization, , ,
Synthetic Routes 14
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate , 18-Crown-6 Solvents: Tetrahydrofuran ; 12 h, 80 °C
Référence
- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysisChinese Chemical Letters, 2020, 31(1), 111-114,
Synthetic Routes 16
Conditions de réaction
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ; 40 h, rt
Référence
- A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in waterSynthesis, 2008, (24), 3931-3936,
Synthetic Routes 17
Conditions de réaction
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ; 10 min, rt
1.2 Reagents: Phenylsilane ; 18 h, 60 °C
1.2 Reagents: Phenylsilane ; 18 h, 60 °C
Référence
- General catalytic methylation of amines with formic acid under mild reaction conditionsChemistry - A European Journal, 2014, 20(26), 7878-7883,
Synthetic Routes 18
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ; rt → 80 °C; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
Référence
- Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalystCatalysis Science & Technology, 2016, 6(16), 6172-6176,
Synthetic Routes 20
Conditions de réaction
1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) , Gadolinium triflate (polymer-supported) Solvents: Acetone ; 24 h, rt
1.2 24 h, rt
1.2 24 h, rt
Référence
- Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additionsTetrahedron Letters, 2008, 49(21), 3466-3470,
N-(2-Cyanoethyl)-N-methylaniline Raw materials
N-(2-Cyanoethyl)-N-methylaniline Preparation Products
N-(2-Cyanoethyl)-N-methylaniline Littérature connexe
-
Hong Xu,Kang-Cheng Zheng,Yao Chen,Yi-Zhi Li,Li-Jun Lin,Hong Li,Pei-Xin Zhang,Liang-Nian Ji Dalton Trans. 2003 2260
-
R. J. Bates,J. Cymerman-Craig,M. Moyle,R. J. Young J. Chem. Soc. 1956 388
-
Xiaoming Liu,Li Mei Lindy Chia,Colin A. Kilner,Lesley J. Yellowlees,Mark Thornton-Pett,Swiatoslaw Trofimenko,Malcolm A. Halcrow effect on the lifetime of an aryl radical cation. Xiaoming Liu Li Mei Lindy Chia Colin A. Kilner Lesley J. Yellowlees Mark Thornton-Pett Swiatoslaw Trofimenko Malcolm A. Halcrow Chem. Commun. 2000 1947
-
Nichabhat Diteepeng,Isobel A. P. Wilson,Jean-Charles Buffet,Zo? R. Turner,Dermot O'Hare Polym. Chem. 2020 11 6308
-
Holger Fleischer,Stefan Glang,Dieter Schollmeyer,Norbert W. Mitzel,Michael Bühl Dalton Trans. 2004 3765
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